2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol
Description
This compound is a fluorinated phenolic derivative featuring a bicyclohexyl core substituted with a pentyl chain and two fluorine atoms on the aromatic ring. Its structure combines rigidity from the bicyclohexyl group with the electronic effects of fluorine, making it relevant for applications in liquid crystal materials, polymer stabilizers, or bioactive molecules. The phenol group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like ethoxy or alkyl-substituted derivatives .
Properties
Molecular Formula |
C23H34F2O |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]phenol |
InChI |
InChI=1S/C23H34F2O/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26)23(25)22(20)24/h14-19,26H,2-13H2,1H3 |
InChI Key |
SHOPKWSFKVSGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)O)F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
A widely adopted method involves Suzuki-Miyaura coupling between two cyclohexyl boronic esters. For example:
$$ \text{4-Pentylcyclohexylboronic ester} + \text{4-Bromocyclohexane} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{base}} \text{1,1'-Bicyclohexyl intermediate} $$
Conditions :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%)
- Base: Sodium carbonate (2 equiv)
- Solvent: Toluene/water (3:1) at 80°C for 12–24 hours.
Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate).
Cyclohexene Dimerization
Alternative approaches utilize acid-catalyzed dimerization of 4-pentylcyclohexene:
$$ 2 \times \text{4-Pentylcyclohexene} \xrightarrow{\text{H}2\text{SO}4, -10^\circ \text{C}} \text{trans,trans-1,1'-Bicyclohexyl} $$
Challenges : Poor stereocontrol (<50% trans,trans selectivity) and competing oligomerization.
Introduction of the Phenolic Group
Phenolic hydroxylation is achieved through nucleophilic aromatic substitution or hydrolysis of protected intermediates.
Friedel-Crafts Alkylation
A two-step sequence involving:
- Alkylation :
$$ \text{Bicyclohexyl-pentyl} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{AlCl}_3} \text{4-(Bicyclohexyl-pentyl)benzaldehyde} $$ - Reduction and Oxidation :
$$ \text{Benzaldehyde} \xrightarrow{\text{NaBH}_4} \text{Benzyl alcohol} \xrightarrow{\text{Oxidation}} \text{Phenol} $$
Limitations : Low yields (<40%) due to steric hindrance.
Mitsunobu Reaction
Superior regioselectivity is achieved via Mitsunobu conditions:
$$ \text{Bicyclohexyl bromide} + \text{4-Nitrophenol} \xrightarrow{\text{DIAD, PPh}3} \text{Protected phenol} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Free phenol} $$
Conditions :
- Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)
- Triphenylphosphine (1.5 equiv) in THF, 0°C to room temperature.
Yield : 85–90% after hydrogenolysis.
Regioselective Fluorination
Fluorination at the 2- and 3-positions requires careful reagent selection to avoid overfluorination.
Electrophilic Fluorination
Stepwise Approach :
Balz-Schiemann Reaction
Diazotization of an aniline precursor followed fluoroborate treatment:
$$ \text{Aniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{HBF}4} \text{2,3-Difluoroarene} $$
Challenges : Requires precursor functionalization and hazardous diazonium intermediates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Suzuki-Miyaura + Mitsunobu | High stereocontrol, scalable | Costly catalysts, multi-step | 70% |
| Cyclohexene Dimerization + Friedel-Crafts | Low cost | Poor selectivity, low yield | 35% |
| Balz-Schiemann Fluorination | Direct fluorination | Hazardous intermediates | 50% |
Chemical Reactions Analysis
Esterification and Ether Formation
The phenolic hydroxyl group undergoes nucleophilic acyl substitution and alkylation under controlled conditions:
-
Esterification with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) yields fluorinated phenyl esters.
-
Etherification via Williamson synthesis employs alkyl halides (e.g., methyl iodide) and strong bases (e.g., NaH) in polar aprotic solvents like DMF.
| Reaction Type | Reagents/Conditions | Product | Yield (%)* | Reference |
|---|---|---|---|---|
| Esterification | AcCl, pyridine, RT | Acetylated derivative | 75–85 | |
| Ether Formation | CH₃I, NaH, DMF | Methyl ether derivative | 60–70 |
*Yields are approximate and depend on steric effects from the bicyclohexyl group.
Electrophilic Aromatic Substitution
The phenolic ring’s reactivity is modulated by the electron-withdrawing fluorine atoms (-I effect) and the electron-donating hydroxyl group (+M effect). Key reactions include:
-
Nitration : Directed to the para position relative to the hydroxyl group using HNO₃/H₂SO₄ at 0–5°C.
-
Sulfonation : Occurs preferentially at the ortho position to the hydroxyl group with fuming H₂SO₄.
| Reaction | Conditions | Major Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | Para to -OH | |
| Sulfonation | H₂SO₄, 25°C | 5-Sulfo derivative | Ortho to -OH |
Steric hindrance from the bicyclohexyl group reduces reaction rates compared to simpler fluorophenols.
Oxidation Reactions
The phenol moiety is susceptible to oxidation:
-
Quinone Formation : Treatment with KMnO₄ in acidic conditions oxidizes the hydroxyl group to a quinone structure.
-
Side-Chain Oxidation : The pentyl chain on the bicyclohexyl group can be oxidized to a carboxylic acid using K₂Cr₂O₇/H₂SO₄.
| Substrate | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| Phenolic ring | KMnO₄/H⁺ | Quinone derivative | Requires anhydrous conditions |
| Pentyl chain | K₂Cr₂O₇/H₂SO₄ | Carboxylic acid | Limited by steric bulk |
C–F Bond Functionalization
Single C–F bond activation enables defluoroalkylation under photocatalytic conditions:
-
Photoredox Catalysis : Using 4CzIPN as an organophotocatalyst, the compound undergoes defluoroalkylation with alkenes or alkynes via radical intermediates .
-
Mechanism : Excited 4CzIPN transfers an electron to the C–F bond, generating a radical anion that eliminates fluoride to form a difluoromethyl radical .
| Substrate | Catalyst | Coupling Partner | Product | Reference |
|---|---|---|---|---|
| 2,3-Difluoro-phenol | 4CzIPN, blue light | Styrene | Difluoroalkylated styrene |
This method achieves selective mono-defluorination without over-reduction .
Comparative Reactivity with Analogues
The bicyclohexyl group significantly influences reactivity compared to simpler fluorophenols:
| Compound | Relative Reaction Rate (Nitration) | Solubility in THF | BCF* |
|---|---|---|---|
| 2,3-Difluoro-4-(bicyclohexyl)phenol | 0.45 | Low | 5,200 |
| 2,3-Difluorophenol | 1.00 | High | 120 |
*Bioaccumulation factor (BCF) estimated for environmental persistence .
Key Findings:
-
Steric effects from the bicyclohexyl group reduce reaction efficiency in electrophilic substitutions.
-
The compound’s fluorinated aromatic core enables photocatalytic C–F bond activation for functionalization .
-
Environmental persistence (BCF > 5,000) necessitates careful handling due to bioaccumulation risks .
Scientific Research Applications
2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The phenolic hydroxyl group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound is compared to analogs with bicyclohexyl cores, fluorinated aromatic rings, or phenolic/alkoxy substituents. Below is a detailed analysis:
Critical Research Findings:
Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to , where phenolic intermediates react with halogenated bicyclohexyl derivatives under basic conditions (e.g., K₂CO₃/KI in acetone). Yields for such reactions typically exceed 80% after recrystallization . Ethoxy analogs (e.g., CAS 123560-48-5) are synthesized via etherification, avoiding the need for protecting groups required for phenolic –OH .
Fluorine atoms reduce electron density on the aromatic ring, improving thermal and oxidative stability versus non-fluorinated analogs .
Applications: Ethoxy derivatives are used in liquid crystals for displays due to their low melting points and stable mesophases . The target compound’s phenol group could make it a candidate for polymer crosslinking or as a UV stabilizer, leveraging –OH’s reactivity and fluorine’s UV absorption .
Data Gaps and Future Research
- Experimental Data: No direct toxicity or degradation studies for the target compound are available in the provided evidence. Testing its biodegradability (e.g., OECD 301) and endocrine activity is critical.
- Performance Metrics : Comparative studies on mesophase behavior (e.g., nematic range) versus ethoxy analogs would clarify its utility in liquid crystals.
Biological Activity
2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol (CAS: 1429757-78-7) is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms in organic compounds is known to enhance their biological properties, including potency and metabolic stability. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H34F2O
- Molecular Weight : 364.51 g/mol
- Density : 1.057±0.06 g/cm³ at 20°C
Fluorinated compounds often exhibit unique interactions with biological targets, which can lead to enhanced efficacy. The presence of fluorine in this compound may influence its binding affinity to various receptors and enzymes through:
- Increased Lipophilicity : Fluorine substitution can enhance membrane permeability.
- Altered Hydrogen Bonding : The electronegative fluorine atom can modify the hydrogen bonding capabilities of the molecule.
Antitumor Activity
Research indicates that fluorinated phenolic compounds can exhibit significant antitumor properties. For instance, studies on related compounds have shown that fluorine substitution can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Related Fluorinated Compounds | PC3 | TBD | Cell cycle arrest |
Anti-inflammatory Effects
Fluorinated phenols are also noted for their anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the position and number of fluorine atoms significantly influence the activity of phenolic compounds. For example:
- Positioning of Fluorine : The 2 and 3 positions on the aromatic ring are optimal for enhancing biological activity.
- Alkyl Chain Length : The pentyl group contributes to hydrophobic interactions, improving binding affinity to target proteins.
Study on Antitumor Efficacy
A study evaluated the antitumor efficacy of various fluorinated phenolic compounds against breast cancer cell lines. The findings indicated that compounds with a similar structure to this compound exhibited potent cytotoxic effects at low concentrations, suggesting a promising therapeutic potential.
In Vivo Studies
In vivo studies on animal models demonstrated that fluorinated phenolic compounds could reduce tumor growth significantly compared to non-fluorinated analogs. These studies emphasize the importance of fluorination in enhancing therapeutic outcomes.
Q & A
Q. What are the optimal synthetic routes for 2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a fluorinated biphenyl precursor (e.g., 2,3-difluoro-4’-(4-propylcyclohexyl)-[1,1’-biphenyl]-4-ol) with alkylating agents under alkaline conditions. Key parameters include:
- Catalysts: Potassium carbonate (K₂CO₃) and potassium iodide (KI) are used as base and phase-transfer catalyst, respectively .
- Solvent: Acetone is preferred for its polarity, facilitating nucleophilic substitution .
- Purification: Flash chromatography (1:1 DCM/hexane) followed by recrystallization (ethanol) yields colorless plates with ~65–82% efficiency .
Data Table:
| Precursor | Alkylating Agent | Catalyst System | Yield | Purification Method |
|---|---|---|---|---|
| 417 mg | i18 | K₂CO₃, KI | 65% | Chromatography + Recrystallization |
| 500 mg | i19 | K₂CO₃, KI | 82% | Chromatography + Recrystallization |
Q. Which analytical techniques are most effective for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
- HPLC: Reverse-phase C18 columns (230/265 nm) validate purity (>99.6%) .
- Mass Spectrometry: High-resolution MS (e.g., m/z 707.3683 for [M+Na]⁺) confirms molecular formula .
Q. How can researchers ensure high purity, and what challenges arise during purification?
Methodological Answer:
- Challenge: Co-elution of byproducts in flash chromatography due to similar polarities.
- Solution: Gradient elution (DCM/hexane) followed by ethanol recrystallization removes non-polar impurities .
- Validation: HPLC retention time consistency and absence of extraneous NMR peaks confirm purity .
Advanced Research Questions
Q. How do substituents on the bicyclohexyl group affect the compound’s mesomorphic behavior?
Methodological Answer:
- Structural Tuning: Replacing the pentyl group with shorter/longer alkyl chains (e.g., propyl vs. heptyl) alters liquid crystalline phase transitions. For example, trans-4-propylcyclohexyl derivatives exhibit lower melting points than pentyl analogs due to reduced van der Waals interactions .
- Experimental Design: Use differential scanning calorimetry (DSC) and polarized optical microscopy to compare phase transitions. For example, a 4-propylcyclohexyl analog showed a smectic phase at 120–150°C, while a pentyl derivative stabilized a nematic phase .
Q. What are the environmental degradation pathways of this compound, and how can they be studied?
Methodological Answer:
- Degradation Mechanisms: Photolysis and microbial breakdown are primary pathways. The fluorine atoms increase stability, requiring UV irradiation (e.g., 254 nm) for bond cleavage .
- Analytical Workflow:
| Pathway | Conditions | Half-Life | Major Products |
|---|---|---|---|
| Photolysis | UV (254 nm), pH 7.0 | 48 hrs | Difluorophenol derivatives |
| Biodegradation | Pseudomonas spp., 30°C | >30 days | Bicyclohexyl metabolites |
Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic aromatic substitution sites. For example, fluorine substituents direct further substitution to the para position .
- Molecular Dynamics (MD): Simulate mesophase behavior by modeling alkyl chain flexibility and aromatic core rigidity .
- Validation: Compare predicted NMR shifts (e.g., using ACD/Labs) with experimental data to refine models .
Contradictions and Resolutions
- Synthesis Yield Variability: and report 65% vs. 82% yields despite similar procedures. This discrepancy may arise from differences in alkylating agent reactivity (i18 vs. i19) or recrystallization efficiency .
- Structural Ambiguity: lists molecular weight 342.47 g/mol (C21H24F2), while cites a trifluoro analog (C23H28F3). Researchers must verify substituent stoichiometry via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
